molecular formula C13H17F2NO3S B7092236 3-(2,2-difluoroethoxy)-N-[methyl-(4-methylphenyl)-oxo-lambda6-sulfanylidene]propanamide

3-(2,2-difluoroethoxy)-N-[methyl-(4-methylphenyl)-oxo-lambda6-sulfanylidene]propanamide

Cat. No.: B7092236
M. Wt: 305.34 g/mol
InChI Key: TYTJQDFKPBBVEW-UHFFFAOYSA-N
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Description

3-(2,2-Difluoroethoxy)-N-[methyl-(4-methylphenyl)-oxo-lambda6-sulfanylidene]propanamide is a synthetic organic compound characterized by its unique chemical structure, which includes a difluoroethoxy group, a methylphenyl group, and a lambda6-sulfanylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2-difluoroethoxy)-N-[methyl-(4-methylphenyl)-oxo-lambda6-sulfanylidene]propanamide typically involves multiple steps:

    Formation of the Difluoroethoxy Intermediate: The initial step involves the preparation of 2,2-difluoroethanol, which is then converted into 2,2-difluoroethoxy chloride using thionyl chloride (SOCl₂) under reflux conditions.

    Nucleophilic Substitution: The difluoroethoxy chloride reacts with a suitable nucleophile, such as sodium propanoate, to form 3-(2,2-difluoroethoxy)propanoic acid.

    Amidation: The propanoic acid derivative undergoes amidation with N-methyl-4-methylbenzenesulfonamide in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine (TEA) to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it into an alcohol.

    Substitution: The difluoroethoxy group can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or as probes for studying biochemical pathways.

Medicine

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 3-(2,2-difluoroethoxy)-N-[methyl-(4-methylphenyl)-oxo-lambda6-sulfanylidene]propanamide would depend on its specific application. In medicinal chemistry, for example, it might act by binding to a particular enzyme or receptor, thereby inhibiting its activity. The difluoroethoxy group could enhance the compound’s binding affinity through hydrogen bonding or hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    3-(2,2-Difluoroethoxy)propanoic acid: A precursor in the synthesis of the target compound.

    N-Methyl-4-methylbenzenesulfonamide: Another precursor used in the amidation step.

    Sulfoxides and Sulfones: Oxidized derivatives of the target compound.

Uniqueness

The uniqueness of 3-(2,2-difluoroethoxy)-N-[methyl-(4-methylphenyl)-oxo-lambda6-sulfanylidene]propanamide lies in its combination of functional groups, which confer specific chemical properties and potential biological activities not found in simpler analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

3-(2,2-difluoroethoxy)-N-[methyl-(4-methylphenyl)-oxo-λ6-sulfanylidene]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17F2NO3S/c1-10-3-5-11(6-4-10)20(2,18)16-13(17)7-8-19-9-12(14)15/h3-6,12H,7-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYTJQDFKPBBVEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=NC(=O)CCOCC(F)F)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17F2NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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